molecular formula C10H10F3NO3S B7572474 1-[4-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol

1-[4-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol

Cat. No. B7572474
M. Wt: 281.25 g/mol
InChI Key: LZHOBYPZLZGOMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol, also known as TFMPA, is a chemical compound with potential applications in scientific research. It is a member of the azetidine family of compounds, which are characterized by a four-membered ring structure containing one nitrogen atom. TFMPA has been studied for its potential as a tool compound in various research fields due to its unique properties.

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol involves its interaction with glutamate receptors, specifically the AMPA receptor subtype. 1-[4-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol acts as a competitive antagonist of the AMPA receptor, blocking the binding of glutamate to the receptor and inhibiting its activity. This mechanism of action has been studied extensively in neuroscience research, where 1-[4-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol has been used to study the role of AMPA receptors in synaptic transmission.
Biochemical and Physiological Effects:
1-[4-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol has been shown to have several biochemical and physiological effects in various research studies. In neuroscience research, 1-[4-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol has been shown to inhibit the activity of AMPA receptors, leading to a decrease in synaptic transmission. In pharmacology research, 1-[4-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol has been shown to have potential therapeutic effects for various diseases, including cancer and Alzheimer's disease. However, further research is needed to fully understand the biochemical and physiological effects of 1-[4-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol.

Advantages and Limitations for Lab Experiments

1-[4-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol has several advantages for use in lab experiments, including its high potency and selectivity for the AMPA receptor subtype. 1-[4-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol is also stable and can be easily synthesized in large quantities. However, one limitation of 1-[4-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol is its potential toxicity, which may limit its use in certain experiments. Additionally, the complex synthesis process of 1-[4-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol requires specialized equipment and expertise in organic chemistry.

Future Directions

There are several future directions for research on 1-[4-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol, including its potential therapeutic applications for various diseases. 1-[4-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol has shown promise as a therapeutic agent for cancer and Alzheimer's disease, and further research is needed to fully understand its potential in these areas. Additionally, 1-[4-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol may have applications in other research fields, such as chemistry and materials science, where its unique properties can be utilized for the synthesis of other compounds. Overall, 1-[4-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol is a promising tool compound with potential applications in various scientific research fields.

Synthesis Methods

The synthesis of 1-[4-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol involves several steps, including the reaction of 4-(trifluoromethylsulfonyl)phenylhydrazine with ethyl 3-oxobutanoate to form the intermediate product. This intermediate is then cyclized using sodium hydride in DMF to form the final product, 1-[4-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol. The synthesis of 1-[4-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol is a complex process that requires expertise in organic chemistry and specialized equipment.

Scientific Research Applications

1-[4-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and chemistry. In neuroscience, 1-[4-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol has been used as a tool compound to study the function of glutamate receptors. In pharmacology, 1-[4-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol has been studied for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. In chemistry, 1-[4-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol has been used as a building block for the synthesis of other compounds.

properties

IUPAC Name

1-[4-(trifluoromethylsulfonyl)phenyl]azetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3S/c11-10(12,13)18(16,17)9-3-1-7(2-4-9)14-5-8(15)6-14/h1-4,8,15H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHOBYPZLZGOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC=C(C=C2)S(=O)(=O)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol

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